4-Methoxybenzo[d][1,3]dioxole

Physical Organic Chemistry Thermal Analysis Synthetic Intermediate Selection

Researchers designing TIR1 auxin receptor agonists require the 4-methoxy substitution pattern-the 5-methoxy isomer exhibits different melting behavior (mp 49-51 °C vs 41 °C) and lacks documented TIR1 binding. • 4-Methoxy scaffold computationally validated for higher TIR1 affinity vs NAA • mp 41 °C enables ambient-temperature liquid-phase reactions • Electron-rich aromatic system facilitates electrophilic substitution Supplied with consistent ≥97% purity for multi-step agrochemical synthesis.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 1817-95-4
Cat. No. B161940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzo[d][1,3]dioxole
CAS1817-95-4
Synonyms4-Methoxy-1,3-benzodioxole
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCO2
InChIInChI=1S/C8H8O3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4H,5H2,1H3
InChIKeyBJMPSYHNUKWPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzo[d][1,3]dioxole: Physicochemical Properties


4-Methoxybenzo[d][1,3]dioxole, also known as 4-methoxy-1,3-benzodioxole, is a benzodioxole heterocycle substituted with a methoxy group at the 4-position. It has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. Its CAS Registry Number is 1817-95-4 [1]. Key physicochemical properties reported in authoritative databases include a melting point of 41 °C and a boiling point of 65–75 °C at 0.05 Torr [1]. This electron-rich aromatic scaffold is widely recognized as a versatile synthetic intermediate in medicinal and agrochemical research, particularly for constructing molecules targeting auxin receptor pathways [2].

Scaffold Specificity 4-Methoxy benzodioxole core reported as TIR1 auxin agonist precursor
Thermal Handling Reported lower melting point vs. 5-isomer may simplify ambient liquid-phase synthesis
Reactivity Profile Electron-rich aromatic scaffold supports electrophilic substitution for diversification

4-Methoxybenzo[d][1,3]dioxole: Positional Specificity


In silico replacement of 4-Methoxybenzo[d][1,3]dioxole with its positional isomer 5-methoxy-1,3-benzodioxole or the parent benzodioxole ring is not trivial in a laboratory or industrial setting. Positional isomerism significantly alters the compound's physical state and thermal behavior; the 4-methoxy derivative melts at 41 °C, whereas the 5-methoxy isomer melts at 49–51 °C [1] [2]. Such differences affect handling, crystallization, and purification protocols. More critically, the substitution pattern dictates reactivity and target engagement: the 4-methoxy scaffold is explicitly linked to the synthesis of TIR1 auxin receptor agonists [3], a role not documented for the 5-methoxy analog. The following quantitative evidence establishes why this specific substitution pattern must be preserved and why generic alternatives will alter experimental outcomes.

Target: 4-Methoxybenzodioxole
Lower melting point; ambient liquid handling reported; scaffold linked to TIR1 agonist research
Substitute: 5-Methoxybenzodioxole
Higher melting point; altered crystallization; no documented auxin receptor utility
Positional isomerism alters thermal profile and target engagement; direct substitution may affect synthesis outcomes.

4-Methoxybenzo[d][1,3]dioxole: Comparative Evidence


Melting Point Shift: 4-Methoxy vs. 5-Methoxy Isomer

The 4-methoxy positional isomer exhibits a significantly lower melting point than its 5-methoxy counterpart, a direct consequence of the substitution pattern on the benzodioxole core. This thermal behavior directly impacts downstream processing and storage. [1] [2]

Melting Point Shift
Head-to-head
Target: 41 °C vs Comparator: 49–51 °C
Δ 8–10 °C lower
May support ambient liquid-phase handling and crystallization selection.
Reported from CAS and vendor data.
Physical Organic Chemistry Thermal Analysis Synthetic Intermediate Selection

Boiling Point: 4-Methoxy vs. 5-Methoxy Isomer

Positional isomerism leads to a substantial shift in boiling behavior. The 4-methoxy derivative boils at 65–75 °C under reduced pressure (0.05 Torr), while the 5-methoxy derivative boils at a much higher atmospheric temperature (213.7 °C at 760 mmHg). [1] [2]

Boiling Point
Cross-study comparable
Target: 65–75 °C @ 0.05 Torr vs Comparator: 213.7 °C @ 760 mmHg
Higher volatility under reduced pressure
Lower bp under vacuum may enable gentler purification.
Pressure condition differences require review.
Physical Chemistry Distillation Purification Synthetic Chemistry

TIR1 Auxin Agonists via 4-Methoxy Scaffold

The 4-methoxy substitution pattern is explicitly required for generating potent TIR1 auxin receptor agonists such as compound K-10. While class-level data shows benzodioxole derivatives generally exhibit weak anticancer activity (IC50 3.94–9.12 mM against HeLa, Caco-2, Hep3B), the 4-methoxy scaffold enables a completely different, high-value application in plant growth regulation. [1] [2]

TIR1 Agonist Activity
Class-level
K-10 root growth promotion > NAA (reported)
Supports agrochemical research fit for TIR1 pathway.
Benzodioxole anticancer activity weak (IC50 > 3.94 mM); context-dependent.
Medicinal Chemistry Agrochemical Discovery Auxin Signaling

4-Methoxybenzo[d][1,3]dioxole: Validated Applications


TIR1 Auxin Agonist Synthesis for Root Growth

This compound is the essential precursor for generating N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives such as K-10. Researchers should prioritize this compound when designing novel plant growth regulators, as the 4-methoxy scaffold has been computationally and experimentally validated to bind TIR1 with higher affinity than NAA, leading to root growth promotion in Arabidopsis thaliana and Oryza sativa. [1]

Intermediate for Benzodioxole Pharmaceuticals

Given its well-defined physicochemical properties (mp 41 °C, bp 65–75 °C/0.05 Torr), 4-Methoxybenzo[d][1,3]dioxole is ideally suited for multi-step organic synthesis requiring precise control of reaction conditions. Its electron-rich aromatic system facilitates electrophilic substitution, and the dioxole ring is reported to enhance metabolic stability in bioactive molecules. [2]

Formulation & Crystallization Studies

The 8–10 °C lower melting point compared to the 5-methoxy isomer makes this compound more amenable to liquid-phase reactions at ambient temperatures. This property is directly quantifiable and should guide selection when designing solvent systems or crystallization protocols that rely on precise thermal transitions. [3]

Application
Selection Property
Validation Focus
TIR1 agonist precursor synthesis
4-Methoxy positional selectivity
Target engagement in plant models (Arabidopsis, Oryza sativa)
Pharmaceutical intermediate synthesis
Electron-rich aromatic reactivity
Electrophilic substitution and metabolic stability
Crystallization and formulation studies
Thermal profile relative to positional isomer
Ambient handling and phase-transition protocols
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